Riboflavine 4',5'-diphosphate

Vue d'ensemble

Description

Synthesis Analysis

The biosynthesis of riboflavin 4',5'-diphosphate involves a series of enzymatically catalyzed reactions. Starting from GTP and ribulose 5-phosphate, the process includes the formation of 6,7-dimethyl-8-ribityllumazine, which then participates in dismutation reactions catalyzed by riboflavin synthase to produce riboflavin. Riboflavin is subsequently phosphorylated to yield riboflavin 4',5'-diphosphate (Fischer & Bacher, 2008), (Volk & Bacher, 1991).

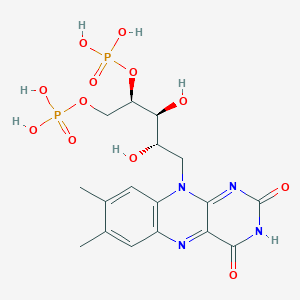

Molecular Structure Analysis

The molecular structure of riboflavin 4',5'-diphosphate is characterized by the presence of a ribityl side chain attached to the isoalloxazine ring. This structure plays a crucial role in its function as a coenzyme, facilitating electron transfer reactions in various enzymatic processes. Detailed structural analysis has been provided by crystallographic studies, revealing how the compound interacts with metal ions and other molecules within the active sites of enzymes (Liao et al., 2001).

Chemical Reactions and Properties

Riboflavin 4',5'-diphosphate is involved in several chemical reactions, primarily serving as a cofactor for various flavoproteins. It undergoes redox reactions, alternating between oxidized and reduced forms (FMN and FMNH2), which are crucial for its role in the electron transport chain and other metabolic processes. Its ability to participate in these reactions is attributed to the unique chemical properties of the isoalloxazine ring system (Scola-Nagelschneider & Hemmerich, 1976).

Physical Properties Analysis

The physical properties of riboflavin 4',5'-diphosphate, such as solubility, stability, and spectroscopic characteristics, are influenced by its molecular structure. These properties are essential for its biological functions and interactions with proteins. For instance, its stability under various conditions affects its role in cellular processes and its interaction with light contributes to its function in photoreceptor proteins (Nielsen, Rauschenbach, & Bacher, 1986).

Chemical Properties Analysis

The chemical properties of riboflavin 4',5'-diphosphate, including its reactivity and binding characteristics, play a pivotal role in its function as a coenzyme. Its ability to accept and donate electrons makes it a vital participant in oxidation-reduction reactions within the cell. The specific interactions between riboflavin 4',5'-diphosphate and enzyme active sites are critical for the catalytic efficiency of flavoenzymes (Nielsen, Rauschenbach, & Bacher, 1983).

Applications De Recherche Scientifique

Rôle dans la biosynthèse

La riboflavine est biosynthétisée à partir du GTP et du ribulose 5-phosphate {svg_1}. Les premières réactions conduisant à la 5-amino-6-ribitylamino-2,4 (1H,3H)-pyrimidinedione 5′-phosphate présentent une variation taxonomique significative, tandis que les étapes réactionnelles suivantes sont universelles dans tous les règnes taxonomiques {svg_2}.

Flavoprotéines

La riboflavine sert de précurseur au dinucléotide de flavine adénine (FAD) et au mononucléotide de flavine (FMN). La liaison des cofacteurs FAD et/ou FMN aux flavoprotéines est essentielle pour réguler leur assemblage et leur activité {svg_3}.

Métabolisme mitochondrial

Les flavoprotéines régulent un large éventail de voies biochimiques, notamment le métabolisme mitochondrial {svg_4}.

Transport de la riboflavine

Les flavoprotéines jouent également un rôle dans le transport de la riboflavine {svg_5}.

Synthèse de l'ubiquinone et du FAD

La synthèse de l'ubiquinone et du FAD est régulée par les flavoprotéines {svg_6}.

Signalisation antioxydante

Les flavoprotéines sont impliquées dans la signalisation antioxydante {svg_7}.

Métabolisme à un carbone

Le métabolisme à un carbone est une autre voie biochimique régulée par les flavoprotéines {svg_8}.

Signalisation du monoxyde d'azote et métabolisme oxydatif des peroxysomes

Les flavoprotéines régulent également la signalisation du monoxyde d'azote et le métabolisme oxydatif des peroxysomes {svg_9}.

Mécanisme D'action

Target of Action

Riboflavin 4’,5’-diphosphate, also known as Vitamin B2, primarily targets flavoproteins in the human body . These flavoproteins play a crucial role in various biochemical pathways, including mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism .

Mode of Action

Riboflavin 4’,5’-diphosphate serves as a precursor to two essential cofactors: Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) . The binding of FAD and/or FMN cofactors to flavoproteins is critical for regulating their assembly and activity . This interaction leads to changes in the structure and function of these proteins, thereby influencing various biochemical reactions.

Biochemical Pathways

Riboflavin 4’,5’-diphosphate is involved in numerous biochemical pathways. It plays a significant role in the purine biosynthesis pathway and the pentose phosphate pathway . The conversion steps from Inosine-5’-Monophosphate (IMP) to 2,5-Diamino-6-Ribosylamino-4(3H)-Pyrimidinone-5’-Phosphate (DARPP) are particularly crucial in riboflavin production . These pathways and their downstream effects are essential for the body’s energy metabolism and cellular respiration.

Pharmacokinetics

Riboflavin 4’,5’-diphosphate is water-soluble and is absorbed in the human gastrointestinal tract by specialized transport protein systems . Its absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability. The elimination half-life of riboflavin is approximately 66 to 84 minutes .

Result of Action

The action of Riboflavin 4’,5’-diphosphate results in the regulation of a diverse array of biochemical pathways. It plays a key role in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development . It is also essential for the metabolism of other vitamins and nutrients, such as niacin, vitamin B6, and folate .

Action Environment

The action, efficacy, and stability of Riboflavin 4’,5’-diphosphate can be influenced by various environmental factors. For instance, the gut microbiome can synthesize vitamin B2, although its contributions are generally considered insufficient to meet dietary needs . Additionally, the efficiency of riboflavin production can be enhanced through fermentation using genetically modified microorganisms .

Propriétés

IUPAC Name |

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROVZJTZFFUDOZ-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86108-25-0 | |

| Record name | Riboflavin 4',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 4',5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I85AB6YHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)